molecular formula C11H12N2S2 B1431782 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole CAS No. 1432682-07-9

2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole

Cat. No.: B1431782
CAS No.: 1432682-07-9
M. Wt: 236.4 g/mol
InChI Key: CKJIXPZEBBPLQB-UHFFFAOYSA-N
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Description

2-Methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole is a complex organic compound characterized by its fused ring structure, which includes a thiazole ring and a thieno[3,2-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated systems and advanced purification techniques helps in achieving high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions at different positions on the ring structure can lead to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for different applications.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes and pathways.

Medicine

In the field of medicine, derivatives of this compound may be explored for their potential therapeutic properties. They could be used in the development of new drugs for treating various diseases.

Industry

In industry, this compound and its derivatives can be used in the production of materials with specific properties, such as enhanced stability or reactivity. They can also be used in the development of new chemical processes and technologies.

Mechanism of Action

The mechanism by which 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the exact mechanism requires detailed studies and experiments.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

  • Other thiazole derivatives

Uniqueness

2-Methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole is unique due to its specific structural features, which differentiate it from other thiazole derivatives

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2/c1-7-13-9(6-14-7)11-4-8-5-12-3-2-10(8)15-11/h4,6,12H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJIXPZEBBPLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(S2)CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432682-07-9
Record name 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole
Reactant of Route 2
2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole
Reactant of Route 4
2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole
Reactant of Route 5
2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole
Reactant of Route 6
2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole

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